molecular formula C18H19N5O3 B353041 4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 306735-68-2

4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B353041
CAS No.: 306735-68-2
M. Wt: 353.4g/mol
InChI Key: OTHLDBRZPXOSIW-UHFFFAOYSA-N
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Description

4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex organic compound featuring a trimethoxyphenyl group and a triazino-benzimidazole core

Mechanism of Action

Target of Action

The primary targets of this compound are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it inhibits tubulin polymerization, which is essential for cell division . It also down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibits ERKs phosphorylation .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins, leading to cell death . By inhibiting TrxR, it increases oxidative stress, leading to cell death .

Pharmacokinetics

Compounds with the trimethoxyphenyl (tmp) group, which is present in this compound, have been associated with improved potency and pharmacokinetics .

Result of Action

The compound’s action results in the inhibition of cell division, protein folding, and oxidative stress response, leading to cell death . It also results in the down-regulation of ERK2 protein and inhibition of ERKs phosphorylation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the cyclocondensation of 2-guanidinobenzimidazole with 3,4,5-trimethoxybenzaldehyde. The reaction is often carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions in a solvent like dioxane . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4,5-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is unique due to its specific structural features that confer high potency and selectivity in its biological activities. Its trimethoxyphenyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-24-13-8-10(9-14(25-2)15(13)26-3)16-21-17(19)22-18-20-11-6-4-5-7-12(11)23(16)18/h4-9,16H,1-3H3,(H3,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHLDBRZPXOSIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2N=C(NC3=NC4=CC=CC=C4N23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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